(2-Methyl-4-propylphenyl)methanamine, also known as 2-Methyl-4-propylphenylmethanamine, is an organic compound that belongs to the class of amines. It is characterized by a phenyl group substituted with a propyl and a methyl group, attached to a methanamine moiety. This compound is of interest due to its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound can be synthesized from readily available precursors, such as 2-methyl-4-propylphenol, through alkylation and amination processes. Its production is relevant in both academic research and industrial settings.
The synthesis of (2-Methyl-4-propylphenyl)methanamine typically involves two main steps:
In industrial applications, continuous flow synthesis methods may be employed to enhance yield and control reaction parameters more effectively. This method allows for better scalability and efficiency compared to traditional batch processes.
The molecular structure of (2-Methyl-4-propylphenyl)methanamine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| IUPAC Name | (2-Methyl-4-propylphenyl)methanamine |
| InChI | InChI=1S/C11H17N/c1-3-4-10-5-6-11(8-12)9(2)7-10/h5-7H,3-4,8,12H2,1-2H3 |
(2-Methyl-4-propylphenyl)methanamine can participate in several chemical reactions:
These reactions are critical for modifying the compound's properties and enhancing its applicability in various fields.
The mechanism of action for (2-Methyl-4-propylphenyl)methanamine involves its interaction with specific biological targets such as receptors or enzymes. The methanamine group facilitates binding to these targets, which may result in either agonistic or antagonistic effects depending on the context of use. This property makes it a candidate for further investigation in pharmacological studies.
The compound is expected to exhibit typical properties associated with amines, including:
Key chemical properties include:
(2-Methyl-4-propylphenyl)methanamine has potential applications across various scientific domains:
CAS No.: 10477-99-3
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: